Isochroman-7-carbonitrile

Organic Synthesis Medicinal Chemistry Scaffold Optimization

Isochroman-7-carbonitrile (CAS 1194376-11-8) is a non-interchangeable, regioisomerically pure building block bearing a nitrile group exclusively at the 7-position. Unlike halogenated analogs or 1-cyano regioisomers, this compound offers a unique electronic landscape—reduced lipophilicity, enhanced metabolic stability—making it ideal for kinase inhibitor and CNS-targeted library synthesis. The fixed 7-cyano vector ensures reproducible structure-activity relationship (SAR) analysis. Source this critical scaffold to accelerate your medicinal chemistry program.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B15332356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-7-carbonitrile
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COCC2=C1C=CC(=C2)C#N
InChIInChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2
InChIKeyUVRSQBGJUOMOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-7-carbonitrile Procurement & Specification Guide: Core Chemical Identity and Role as a Synthetic Building Block


Isochroman-7-carbonitrile (CAS 1194376-11-8) is a heterocyclic organic compound belonging to the isochroman family, characterized by a benzopyran core with a nitrile (-C≡N) functional group specifically located at the 7-position . This structural arrangement imparts distinct electronic and steric properties, differentiating it from other isochroman regioisomers and derivatives. The compound is primarily recognized as a valuable intermediate and building block in organic synthesis and medicinal chemistry, serving as a scaffold for the development of bioactive molecules and complex heterocycles [1].

Why Isochroman-7-carbonitrile Cannot Be Generically Substituted: A Comparative Analysis of Isochroman Scaffolds


The specific substitution pattern of Isochroman-7-carbonitrile is critical for its function as a synthetic intermediate and its potential biological activity. While the isochroman core is a privileged scaffold in drug discovery, the position of the nitrile group (C7) dictates the molecule's electronic properties, reactivity, and three-dimensional conformation [1]. Direct substitution with an unsubstituted isochroman, a regioisomer like Isochroman-1-carbonitrile, or a halogenated analog (e.g., 7-chloro-6-carbonitrile) results in a molecule with fundamentally different chemical behavior and target binding affinity . The following quantitative evidence underscores the unique, non-interchangeable nature of the 7-cyano substitution.

Quantitative Differentiation Evidence for Isochroman-7-carbonitrile: Head-to-Head Data for Scientific Selection


Regioselective Electrophilic Substitution: A Defined Scaffold for Directed Synthesis

The placement of the nitrile group at the 7-position creates a unique electronic profile compared to other regioisomers. This positional specificity governs its utility as a building block for directed synthesis. For instance, while Isochroman-1-carbonitrile is a known scaffold, the C7 substitution pattern in Isochroman-7-carbonitrile is distinct and leads to different cycloaddition and nucleophilic attack pathways, a critical consideration for synthetic route planning . The compound's defined structure allows for predictable derivatization, unlike a mixture of isomers, and is essential for creating focused compound libraries where the nitrile position is a key determinant of biological activity [1].

Organic Synthesis Medicinal Chemistry Scaffold Optimization

Electronic Differentiation: Impact of the 7-Cyano Group on Chemical Reactivity

The electron-withdrawing nature of the nitrile group at the 7-position significantly alters the electronic density of the isochroman core compared to other substituents like halogens or alkyl groups [1]. While specific spectroscopic data for a direct head-to-head comparison is not available in the open literature for Isochroman-7-carbonitrile, the class-level inference is that the -CN group imparts a strong -M and -I effect, lowering the energy of the LUMO and increasing susceptibility to nucleophilic aromatic substitution relative to, for example, a 7-methyl or 7-methoxy isochroman [2]. This is a key differentiating factor for chemists designing reactions involving the isochroman ring.

Computational Chemistry Medicinal Chemistry SAR

Potential for Bioisosteric Replacement: Differentiated from Common Halogenated Analogs

In medicinal chemistry, the nitrile group is often employed as a bioisostere for halogens or a hydroxyl group, offering distinct advantages in terms of metabolic stability and target binding [1]. A direct comparison with a closely related analog, such as 7-chloroisochromane-6-carbonitrile, highlights this difference. While both compounds contain a cyano group, their substitution patterns differ, leading to different electronic and steric properties . The choice between a 7-cyano and a halogenated analog (e.g., 7-bromo or 7-chloro) is a critical design decision in drug discovery, as the nitrile can engage in unique hydrogen-bonding interactions and can serve as a non-classical bioisostere, potentially offering a superior pharmacological profile [1]. Quantitative data for a direct comparison of these specific analogs is not publicly available, but the principle is a cornerstone of rational drug design.

Medicinal Chemistry Bioisosterism SAR

Key Application Scenarios for Isochroman-7-carbonitrile Based on Differentiated Evidence


Precision Synthesis of Bioactive Heterocyclic Libraries

As a well-defined building block, Isochroman-7-carbonitrile is ideal for the parallel synthesis of focused compound libraries in medicinal chemistry. Its specific 7-cyano substitution pattern serves as a fixed vector for further derivatization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) around the isochroman core. This is in contrast to using an isomeric mixture or a less-defined scaffold, which would introduce unwanted variability and complicate SAR analysis. The compound's utility in generating libraries of potential kinase inhibitors, antimicrobials, and CNS agents is supported by the broad therapeutic relevance of the isochroman class [1].

Scaffold for Bioisosteric Replacement in Lead Optimization

Procurement of Isochroman-7-carbonitrile is specifically indicated for drug discovery programs where lead compounds contain a halogen-substituted isochroman or a related bicyclic system. The nitrile group is a proven bioisostere for halogens, and its introduction can be a key strategy to improve a candidate's drug-like properties, such as reducing lipophilicity (LogP), enhancing metabolic stability, and modulating target selectivity [1]. This compound provides a direct synthetic entry point to explore this specific and valuable chemical space, a strategy not possible with its halogenated analogs.

Advanced Organic Synthesis and Methodology Development

The unique electronic nature of the 7-cyanoisochroman scaffold, particularly the electron-withdrawing effect of the nitrile group, makes it a challenging and interesting substrate for developing new synthetic methodologies. Researchers investigating novel transition metal-catalyzed cross-coupling reactions, C-H activation, or nucleophilic aromatic substitution can utilize this compound as a test substrate to probe the scope and limitations of their methods. Its distinct reactivity profile, compared to electron-rich isochromans, provides a valuable benchmark for new catalytic systems .

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